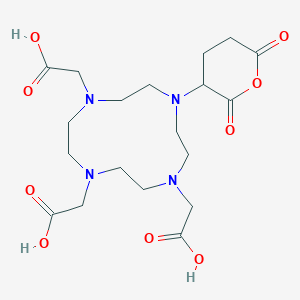

2,2',2''-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2’,2’'-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with a unique structure that includes a tetraazacyclododecane core and a dioxotetrahydropyran moiety

作用机制

Target of Action

DOTA-GA-Anhydride, also known as DOTA-GA-Anhydride 95%, is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and GA (glutaric anhydride). DOTA is a multidentate chelator, often used to form stable complexes with metal ions . The primary targets of DOTA-GA-Anhydride are these metal ions, which are often used in medical imaging .

Mode of Action

DOTA-GA-Anhydride interacts with its targets (metal ions) by forming stable complexes. This is achieved through the multiple coordination sites present in the DOTA part of the molecule . The GA anhydride part of the molecule is a type of organic compound that contains an anhydride structure . When GA anhydride reacts with DOTA, the resulting product is likely a DOTA molecule with an anhydride derivative, i.e., DOTA-GA-Anhydride .

Biochemical Pathways

The biochemical pathways affected by DOTA-GA-Anhydride are primarily related to the imaging techniques in which it is used. For instance, in magnetic resonance imaging (MRI) and positron emission tomography (PET), DOTA-GA-Anhydride can form radiotracers by binding with radioactive metals . These radiotracers can then be used to visualize certain biochemical pathways in the body.

Pharmacokinetics

The pharmacokinetics of DOTA-GA-Anhydride are influenced by its properties and the specific metal ions it binds to. For instance, the DOTAGA derivatives showed higher hydrophilicity and improved affinity to PSMA, resulting in about twofold increased specific internalization of the 68 Ga- and 177 Lu-labelled DOTAGA analogue . Especially, [68Ga]DOTAGA-ffk (Sub-KuE) exhibits favourable pharmacokinetics, low unspecific uptake and high tumour accumulation in LNCaP-tumour-bearing mice .

Result of Action

The result of DOTA-GA-Anhydride’s action is the formation of stable complexes with metal ions, which can be used as radiotracers in medical imaging . This allows for the visualization of certain biochemical pathways and structures within the body, aiding in the diagnosis and treatment of various conditions.

Action Environment

The action, efficacy, and stability of DOTA-GA-Anhydride can be influenced by various environmental factors. For instance, the pH and temperature can affect the reaction between GA anhydride and DOTA to form DOTA-GA-Anhydride . Additionally, the specific imaging technique used (e.g., MRI or PET) and the type of metal ion involved can also influence the action of DOTA-GA-Anhydride .

生化分析

Biochemical Properties

DOTA-GA-Anhydride is a chelating agent derivative with multiple coordination sites, allowing it to form stable complexes with metal ions . Specifically, DOTA-GA-Anhydride is a multidentate chelator, typically used to form complexes with metal ions for applications in medical imaging .

Cellular Effects

The cellular effects of DOTA-GA-Anhydride are primarily observed in its interactions with prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer . The DOTA-GA-Anhydride derivatives show improved affinity to PSMA, resulting in an about twofold increased specific internalization of the radiotracers .

Molecular Mechanism

The molecular mechanism of DOTA-GA-Anhydride involves its binding interactions with biomolecules. The nat gallium and lutetium complexes of DOTA-GA-Anhydride have been shown to have affinity to PSMA and the internalization efficiency of the radiotracers were determined on PSMA-expressing LNCaP cells .

Temporal Effects in Laboratory Settings

In laboratory settings, DOTA-GA-Anhydride exhibits stability over time. The radiochemical yields for gallium and lutetium labelling were almost quantitative, resulting in specific activities of 250 to 300 GBq/μmol for the gallium analogues and 38 GBq/μmol for lutetium complexes .

Dosage Effects in Animal Models

The effects of DOTA-GA-Anhydride vary with different dosages in animal models. In LNCaP-tumour-bearing mice, DOTA-GA-Anhydride exhibits favourable pharmacokinetics, low unspecific uptake and high tumour accumulation .

Metabolic Pathways

The metabolic pathways that DOTA-GA-Anhydride is involved in are primarily related to its role as a chelating agent. It forms stable complexes with metal ions, which can interact with various enzymes or cofactors .

Transport and Distribution

DOTA-GA-Anhydride is transported and distributed within cells and tissues through its interactions with metal ions. The nature of these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of DOTA-GA-Anhydride is determined by its interactions with metal ions and other biomolecules. These interactions can direct it to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps. The starting materials often include tetraazacyclododecane and dioxotetrahydropyran derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxotetrahydropyran moiety.

Reduction: Reduction reactions may target the carbonyl groups within the structure.

Substitution: Substitution reactions can occur at various positions on the tetraazacyclododecane ring or the dioxotetrahydropyran moiety.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

2,2’,2’'-(10-(2,6-Dioxotetrahydro-2H-pyran-3-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the development of new materials and chemical processes.

相似化合物的比较

Cyclen (1,4,7,10-tetraazacyclododecane): A simpler analog without the dioxotetrahydropyran moiety.

EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with a different structure.

属性

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-(2,6-dioxooxan-3-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O9/c24-15(25)11-20-3-5-21(12-16(26)27)7-9-23(14-1-2-18(30)32-19(14)31)10-8-22(6-4-20)13-17(28)29/h14H,1-13H2,(H,24,25)(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBCIVKIWIFVFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)